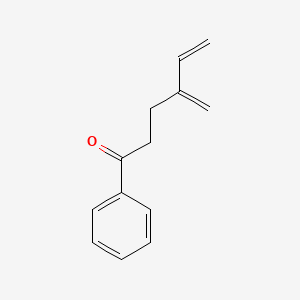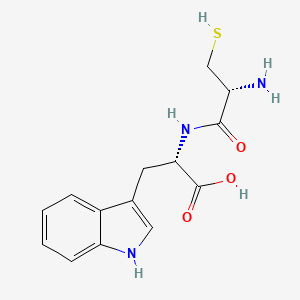
L-Cysteinyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-tryptophan is a dipeptide composed of the amino acids L-cysteine and L-tryptophan. L-cysteine contains a thiol group, making it a sulfur-containing amino acid, while L-tryptophan is an aromatic amino acid known for its role as a precursor to several important biomolecules. The combination of these two amino acids in a dipeptide form can result in unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-tryptophan can be synthesized through peptide bond formation between L-cysteine and L-tryptophan. This process typically involves the activation of the carboxyl group of L-cysteine, followed by its reaction with the amino group of L-tryptophan. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant Escherichia coli strains engineered to express enzymes that facilitate the biosynthesis of the dipeptide. These methods can be optimized for higher yields and cost-effectiveness through metabolic engineering and fermentation process optimization .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are commonly used.
Substitution: Alkyl halides can be used for nucleophilic substitution reactions involving the thiol group.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioethers.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein folding and stability due to the presence of the thiol group.
Medicine: Explored for its potential antioxidant properties and its role in modulating oxidative stress.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex biomolecules
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-tryptophan involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Protein Interactions: The dipeptide can interact with proteins through disulfide bond formation, influencing protein structure and function.
Metabolic Pathways: L-tryptophan is a precursor to serotonin and melatonin, which are involved in regulating mood and sleep.
Vergleich Mit ähnlichen Verbindungen
L-Cysteinyl-L-tryptophan can be compared with other dipeptides and amino acid derivatives:
L-Cysteinyl-L-serine: Similar in containing a thiol group but lacks the aromatic ring of tryptophan.
L-Tryptophyl-L-tyrosine: Contains two aromatic amino acids, providing different chemical properties.
L-Cysteinyl-L-methionine: Both contain sulfur, but methionine has a methylthioether group instead of a thiol group.
These comparisons highlight the unique combination of sulfur-containing and aromatic properties in this compound, making it distinct in its chemical and biological behavior .
Eigenschaften
CAS-Nummer |
161559-67-7 |
|---|---|
Molekularformel |
C14H17N3O3S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17N3O3S/c15-10(7-21)13(18)17-12(14(19)20)5-8-6-16-11-4-2-1-3-9(8)11/h1-4,6,10,12,16,21H,5,7,15H2,(H,17,18)(H,19,20)/t10-,12-/m0/s1 |
InChI-Schlüssel |
SYELGNBERZZXAG-JQWIXIFHSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


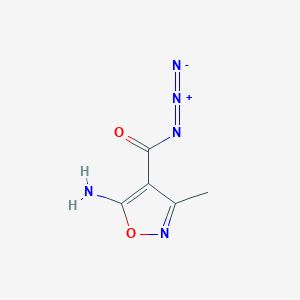
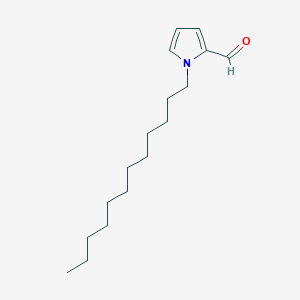

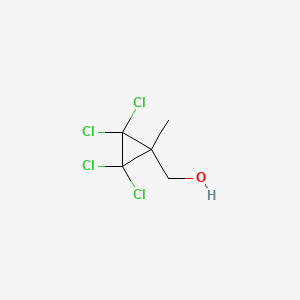
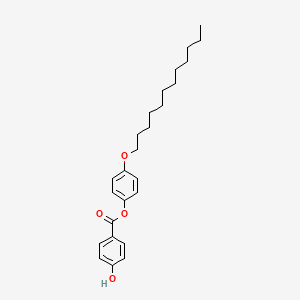
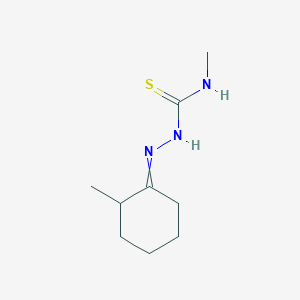
![4,8-Dioxatricyclo[5.1.0.0~3,5~]octan-2-ol](/img/structure/B14261093.png)
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
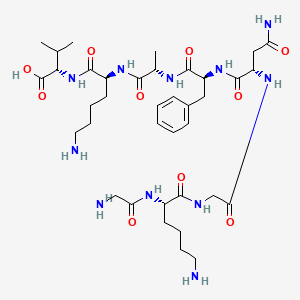
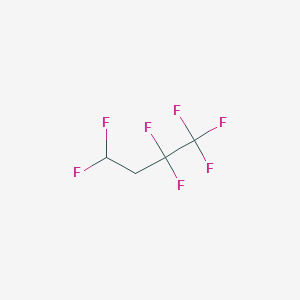
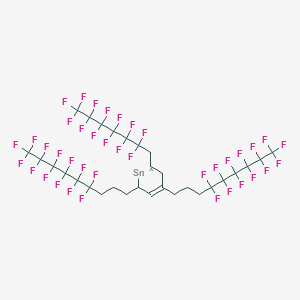
![[1-({[(1R)-1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-{3-methyl-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B14261112.png)
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
